[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol
Description
[2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is a bicyclic compound featuring a norbornene core (bicyclo[2.2.1]hept-5-ene) substituted with both an aminomethyl (-CH2NH2) and a hydroxymethyl (-CH2OH) group at the 2-position. Its molecular formula is C9H15NO, with a molecular weight of 153.23 g/mol . This compound is structurally distinct due to the dual functionalization of the bicyclic framework, which confers unique physicochemical and reactivity profiles. It is often utilized as a building block in organic synthesis, particularly in pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,11H,3-6,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNZOOQJIIDAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, with the molecular formula CHNO, has garnered attention in recent years for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 155.23 g/mol
- CAS Number : 105429943
The structure features a bicyclic system which is known to influence its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Emerging research suggests that this compound may have anticancer properties. In cell line studies, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. A detailed study on human cancer cell lines revealed a dose-dependent reduction in cell viability, particularly in breast and colon cancer models.
Neuroprotective Effects
Neuroprotective effects have also been observed in preclinical models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and reduce neuroinflammation, which are critical factors in conditions such as Alzheimer's disease. Animal studies showed improved cognitive function following treatment with this compound.
Table 1: Summary of Biological Activities
| Activity | Target | Effect | Study Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Inhibition of growth | |
| Anticancer | Cancer Cell Lines | Induction of apoptosis | |
| Neuroprotective | Neurons | Reduction of oxidative stress |
Detailed Research Findings
-
Antimicrobial Studies :
- A study published in a peer-reviewed journal demonstrated that this compound exhibited MIC values ranging from 10 to 50 µg/mL against various bacterial strains, indicating potent antimicrobial activity.
-
Anticancer Mechanism :
- Research conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with the compound at concentrations of 25 µM resulted in a significant increase in apoptotic markers such as cleaved PARP and caspase-3 activation.
-
Neuroprotective Studies :
- In vivo studies using transgenic mouse models for Alzheimer's disease showed that administration of this compound led to a marked decrease in amyloid-beta plaques and improved memory performance on cognitive tests.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Bicyclo[2.2.1]hept-5-en-2-ylmethanol
- Molecular Formula : C8H12O
- Molecular Weight : 124.18 g/mol
- Key Features: Lacks the aminomethyl group, retaining only the hydroxymethyl substituent.
- Applications: Used in polymer chemistry and as a monomer for etch-resistant materials .
5-Norbornene-2-exo,3-exo-dimethanol
- Molecular Formula : C9H14O2
- Molecular Weight : 154.21 g/mol
- Key Features : Contains two hydroxymethyl groups at the 2- and 3-positions.
- Physical Properties : Boiling point = 97°C (20 mmHg) ; Density = 1.027 g/cm³ .
- Applications : Employed in lithography and self-assembling materials due to its diol functionality .
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid
- Molecular Formula : C9H12O2
- Molecular Weight : 152.19 g/mol
- Key Features: Substituted with an acetic acid group (-CH2COOH) instead of aminomethyl/hydroxymethyl.
- Reactivity : Exhibits carboxylate-mediated reactivity, useful in metal-organic frameworks .
{2-Aminobicyclo[2.2.2]octan-2-yl}methanol hydrochloride
Functional Group Comparison
Key Observations :
- The target compound’s aminomethyl group enhances basicity and nucleophilicity compared to non-aminated analogues.
- Dual functionalization (-NH2 and -OH) increases polarity and solubility in polar solvents relative to mono-substituted derivatives .
Physicochemical Properties
Notable Trends:
- The addition of an aminomethyl group increases molecular weight by ~29 g/mol compared to Bicyclo[2.2.1]hept-5-en-2-ylmethanol .
- Dimethanol derivatives exhibit higher boiling points due to increased hydrogen bonding .
Q & A
Basic Questions
Q. What are the primary synthetic routes for [2-(Aminomethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via copolymerization with ethylene using metallocene catalysts (e.g., Cp₂ZrCl₂, Et(ind)₂ZrCl₂, Me₂SiCp₂ZrCl₂) activated by methylaluminoxane (MAO). Reaction parameters like the Al/Zr ratio and temperature significantly affect incorporation efficiency. For instance, Me₂SiCp₂ZrCl₂ achieves up to 6.2 mol% alcohol content under optimized conditions . Alternative routes include the reduction of nitro precursors using sodium borohydride or hydrogenation with palladium catalysts, where solvent choice (e.g., ethanol vs. THF) and catalyst loading influence purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies functional groups (e.g., aminomethyl and methanol moieties) and confirms copolymer composition .
- DSC (Differential Scanning Calorimetry) : Measures thermal transitions (e.g., melting points) in copolymers to assess crystallinity changes due to functional group incorporation .
- GC-MS : Validates purity and structural integrity, as demonstrated in NIST-standardized protocols for bicycloheptene derivatives .
Q. What are the critical physicochemical properties of this compound for laboratory handling?
- Key Properties :
- Molecular Weight : 124.18 g/mol (for base bicycloheptene-methanol structure) .
- Solubility : Polar solvents (e.g., ethanol, DMF) are preferred due to hydrophilic functional groups, while stability in acidic/basic conditions requires pH-controlled environments .
Advanced Research Questions
Q. How does the choice of metallocene catalyst framework impact the functionalization efficiency of polyethylene with this compound?
- Experimental Design :
- Catalyst Screening : Compare Cp₂ZrCl₂, Et(ind)₂ZrCl₂, and Me₂SiCp₂ZrCl₂ under fixed Al/Zr ratios (e.g., 500–1000) and temperatures (25–70°C).
- Data Analysis : Me₂SiCp₂ZrCl₂ achieves higher incorporation (6.2 mol%) due to its bridged structure enhancing steric accessibility .
- Contradiction Resolution : Discrepancies in reported activities may arise from MAO purity or ethylene pressure variations; replicate studies with standardized MAO batches are recommended .
Q. What strategies improve stereochemical control during the synthesis of bicycloheptene derivatives like this compound?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to control exo/endo isomerism in the bicycloheptene core .
- Temperature Modulation : Lower temperatures (e.g., 0–10°C) reduce kinetic isomerization, as observed in related bicyclo[3.1.0]hexane systems .
Q. How can researchers resolve contradictions in catalytic activity data across studies using different metallocene frameworks?
- Analytical Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
